molecular formula C30H28ClN3O3S B11672658 ethyl (2Z)-5-(4-chlorophenyl)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(4-chlorophenyl)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11672658
M. Wt: 546.1 g/mol
InChI Key: RRFHYOZWCRZYIT-XYGWBWBKSA-N
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Description

ETHYL (2Z)-5-(4-CHLOROPHENYL)-2-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including a thiazolopyrimidine core, a pyrrole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted anilines, pyrrole derivatives, and thiazole precursors. Key steps in the synthesis could involve:

    Formation of the thiazolopyrimidine core: This might be achieved through a cyclization reaction involving a thioamide and a β-keto ester.

    Introduction of the pyrrole ring: This could be done via a condensation reaction with a suitable aldehyde or ketone.

    Esterification: The final step might involve the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions at the pyrrole ring or the thiazolopyrimidine core.

    Reduction: Reduction reactions could target the carbonyl groups or the double bonds in the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the pyrrole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activity such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly if they interact with specific biological targets.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds with a thiazolopyrimidine core.

    Pyrrole derivatives: Compounds featuring a pyrrole ring.

    Carboxylate esters: Compounds with ester functional groups.

Uniqueness

This compound is unique due to the combination of its functional groups and the specific arrangement of its atoms, which might confer unique chemical and biological properties.

Properties

Molecular Formula

C30H28ClN3O3S

Molecular Weight

546.1 g/mol

IUPAC Name

ethyl (2Z)-5-(4-chlorophenyl)-2-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H28ClN3O3S/c1-6-37-29(36)26-19(4)32-30-34(27(26)21-9-11-23(31)12-10-21)28(35)25(38-30)16-22-15-18(3)33(20(22)5)24-13-7-17(2)8-14-24/h7-16,27H,6H2,1-5H3/b25-16-

InChI Key

RRFHYOZWCRZYIT-XYGWBWBKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=C(N(C(=C4)C)C5=CC=C(C=C5)C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)C)C)S2)C

Origin of Product

United States

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